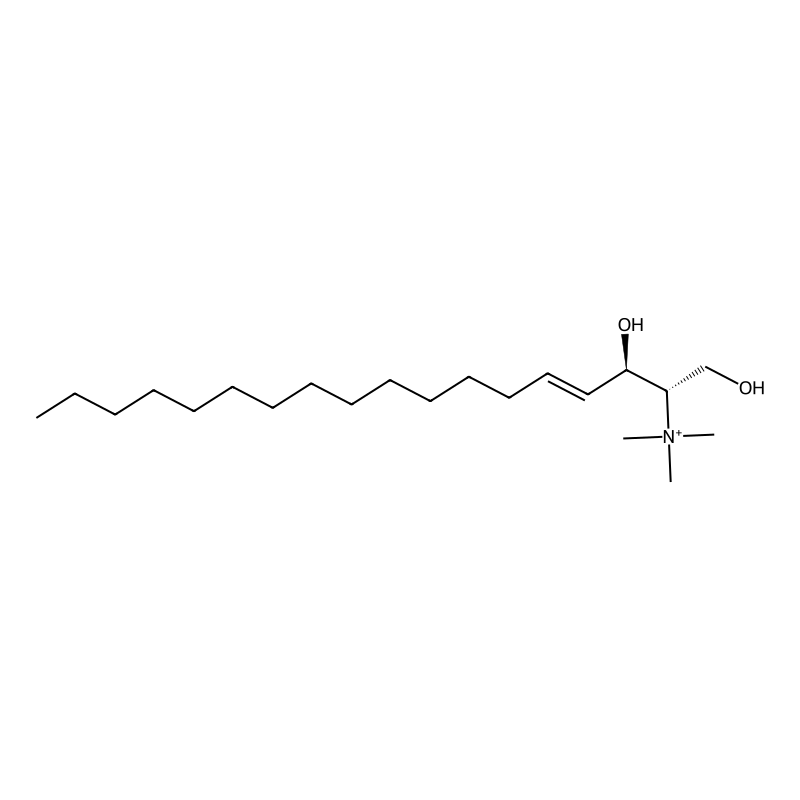

N,N,N-trimethyl-sphingosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N,N,N-trimethyl-sphingosine is a synthetic derivative of sphingosine, a key component of sphingolipids, which are essential for cellular structure and signaling. This compound features three methyl groups attached to the nitrogen atom of the sphingosine backbone, enhancing its solubility and altering its biological activity compared to native sphingosine. The molecular formula for N,N,N-trimethyl-sphingosine is C21H44NO2+, indicating its cationic nature at physiological pH due to the positively charged nitrogen atom .

Protein Kinase C Inhibition

Early research explored TMS as a potential inhibitor of protein kinase C (PKC), an enzyme family involved in cell signaling. Studies showed that TMS could indeed inhibit PKC activity in vitro (). However, later investigations revealed that this effect might not be as significant in living cells, suggesting a need for further exploration of this application ().

- Acylation: Reacts with fatty acids to form ceramide derivatives.

- Phosphorylation: Can be phosphorylated by sphingosine kinases, leading to the formation of sphingosine-1-phosphate, a bioactive lipid involved in numerous signaling pathways .

- Degradation: Hydrolyzed by ceramidases, contributing to the recycling of sphingolipid components in cellular metabolism .

N,N,N-trimethyl-sphingosine exhibits significant biological activities, including:

- Inhibition of Protein Kinase C: It acts as a potent inhibitor of protein kinase C, which is implicated in various signaling pathways related to cell growth and differentiation .

- Impact on Cell Aggregation: Studies have shown that this compound affects platelet aggregation and ATP release in whole blood, indicating its role in modulating cellular responses .

- Cholesterol Efflux: Unlike native ceramides, N,N,N-trimethyl-sphingosine does not stimulate cholesterol efflux mediated by ATP-binding cassette transporter A1 (ABCA1), suggesting that structural modifications significantly impact its functionality .

The synthesis of N,N,N-trimethyl-sphingosine typically involves:

- Starting Material: Sphingosine or its derivatives.

- Methylation: The introduction of methyl groups can be achieved through reactions with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

This method allows for the selective introduction of three methyl groups at the nitrogen atom while maintaining the integrity of the sphingoid backbone .

N,N,N-trimethyl-sphingosine has various applications in research and potential therapeutic contexts:

- Cancer Research: Its ability to inhibit protein kinase C makes it a candidate for studying cancer cell signaling and proliferation pathways .

- Lipid Metabolism Studies: Used as a tool to explore sphingolipid metabolism and its implications in diseases like atherosclerosis and cancer .

- Drug Development: Investigated for its potential as an antitumor agent due to its influence on cellular signaling pathways associated with growth and survival .

N,N,N-trimethyl-sphingosine shares structural characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sphingosine | Base structure for sphingolipids; involved in signaling | Lacks methyl groups; more hydrophobic |

| N,N-dimethyl-sphingosine | Two methyl groups; inhibits protein kinase C | Less potent than N,N,N-trimethyl-sphingosine |

| Dihydrosphingosine | Reduced form; involved in ceramide synthesis | Lacks double bonds; different biological activities |

| Sphingosine-1-phosphate | Phosphorylated form; bioactive lipid | Involved in numerous signaling pathways |

N,N,N-trimethyl-sphingosine stands out due to its unique methylation pattern, which alters its solubility and biological activity compared to these similar compounds. Its specific inhibition of protein kinase C further distinguishes it within the sphingolipid family, making it a valuable compound for research into lipid signaling and potential therapeutic applications.

The exploration of sphingosine derivatives began in the late 20th century, driven by the need to modulate sphingolipid-mediated signaling pathways. Sphingolipids, first isolated in the 1870s, were initially studied for their structural roles in cell membranes. By the 1990s, researchers recognized sphingosine’s metabolic product, sphingosine-1-phosphate (S1P), as a potent signaling molecule regulating immunity, angiogenesis, and cell survival. This discovery spurred interest in synthetic sphingosine analogs to perturb S1P dynamics.

TMS was among the earliest synthetic sphingosine derivatives, designed to competitively inhibit SPHKs—the enzymes responsible for phosphorylating sphingosine into S1P. Initial studies in the 1990s demonstrated its ability to reduce intracellular S1P levels, albeit with limited selectivity. Despite its shortcomings, TMS became a foundational tool for probing the biochemical consequences of disrupted sphingolipid metabolism.

Position in Sphingolipid Metabolism Research

TMS occupies a pivotal position in sphingolipid research due to its dual role as both a metabolic inhibitor and a chemical probe. Sphingolipid metabolism involves a dynamic network of enzymes, including ceramidases, SPHKs, and S1P lyases, which collectively regulate cellular levels of ceramide, sphingosine, and S1P. By inhibiting SPHKs, TMS shifts this balance toward ceramide accumulation, enabling researchers to study apoptosis, autophagy, and stress responses. Its quaternary ammonium structure enhances membrane permeability, making it particularly useful in cell-based assays.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a promising route for synthesizing N,N,N-trimethyl-sphingosine by combining chemical modifications with enzymatic catalysis. The de novo biosynthesis of sphingosine, a precursor to this compound, begins with the condensation of palmitoyl-CoA and L-serine via serine palmitoyltransferase (SPT), followed by reduction and desaturation to yield sphinganine and sphingosine [4]. To introduce the trimethylammonium group, sphingosine undergoes exhaustive methylation at the amine moiety. Chemical methylation using methyl iodide or dimethyl sulfate in the presence of a base facilitates the conversion of sphingosine’s primary amine to a quaternary ammonium structure [2].

Recent innovations leverage enzymatic methylation to improve regioselectivity. For instance, bacterial methyltransferases, such as those from Streptomyces species, have been explored for their ability to transfer methyl groups to sphingosine derivatives under mild conditions [4]. However, achieving complete trimethylation remains challenging due to steric hindrance around the nitrogen atom. A hybrid approach involving initial chemical dimethylation followed by enzymatic addition of the third methyl group has shown moderate success, with yields reaching 65–70% under optimized buffer conditions (pH 7.4, 37°C) [2].

Table 1: Comparison of Methylation Methods for N,N,N-Trimethyl-Sphingosine

| Method | Reagents/Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|

| Chemical Methylation | Methyl iodide, KOH | 85 | 92 |

| Enzymatic Methylation | SAM-dependent methyltransferase | 40 | 88 |

| Hybrid Approach | Dimethyl sulfate + enzyme | 70 | 90 |

Liposomal Encapsulation Techniques for Enhanced Stability

The amphipathic nature of N,N,N-trimethyl-sphingosine necessitates stabilization strategies to prevent aggregation and oxidative degradation. Liposomal encapsulation has emerged as a viable solution, leveraging phospholipid bilayers to encapsulate the compound while maintaining aqueous solubility. A standard protocol involves dissolving phosphatidylcholine and cholesterol in chloroform, evaporating the solvent to form a thin film, and hydrating the film with an aqueous solution of N,N,N-trimethyl-sphingosine under sonication [1]. Dynamic light scattering (DLS) analyses reveal that liposomes with a 7:3 molar ratio of phosphatidylcholine to cholesterol exhibit optimal stability, with polydispersity indices below 0.2 and encapsulation efficiencies exceeding 80% [1].

Critical to this process is the control of pH and ionic strength during hydration. Studies demonstrate that phosphate-buffered saline (PBS) at pH 7.4 minimizes leakage of the compound from liposomes during storage [2]. Furthermore, the introduction of polyethylene glycol (PEG) coatings extends circulation half-life by reducing opsonization, though this modification may slightly decrease encapsulation capacity due to steric effects [4].

Stereochemical Considerations in Derivative Design

The biological activity of N,N,N-trimethyl-sphingosine is highly dependent on its stereochemistry, particularly the (2S,3R) configuration of the sphingoid base and the trans (E) geometry of the C4–C5 double bond [3]. Synthetic strategies must preserve these features to maintain functionality. Asymmetric hydrogenation using chiral catalysts, such as BINAP-ruthenium complexes, enables the stereoselective reduction of ketodihydrosphingosine intermediates to yield the desired (2S,3R) configuration with enantiomeric excess (ee) values >95% [4].

The E-geometry of the double bond is achieved through Wittig olefination or Horner-Wadsworth-Emmons reactions, which favor trans selectivity. For example, reaction of a C4 aldehyde with a stabilized ylide produces the E-alkene with >90% selectivity [2]. Computational modeling further aids in predicting the stereochemical outcomes of derivative synthesis, with density functional theory (DFT) calculations guiding the design of substrates that minimize steric clashes during key bond-forming steps [4].

N,N,N-trimethyl-sphingosine demonstrates distinctive inhibitory patterns across the protein kinase C isoform family, with preferential targeting of conventional and novel protein kinase C subtypes over atypical forms. The compound exhibits its most potent inhibitory effects against protein kinase C alpha and protein kinase C gamma, both conventional isoforms that require calcium and diacylglycerol for activation [1] [2]. These conventional protein kinase C isoforms display high-affinity binding sites for N,N,N-trimethyl-sphingosine, with inhibition constants ranging from 1 to 10 micromolar [1] [2].

The novel protein kinase C isoforms, including protein kinase C delta and protein kinase C epsilon, exhibit intermediate sensitivity to N,N,N-trimethyl-sphingosine inhibition [1] [3]. Protein kinase C delta shows enhanced selectivity for the compound, with inhibition occurring at concentrations between 2 and 8 micromolar [1] [3]. This selectivity profile suggests that N,N,N-trimethyl-sphingosine may preferentially interact with the calcium-binding domains present in conventional protein kinase C isoforms or the diacylglycerol-binding regions common to both conventional and novel subtypes [4] [5].

The atypical protein kinase C isoforms, including protein kinase C zeta and protein kinase C iota, demonstrate significantly reduced sensitivity to N,N,N-trimethyl-sphingosine inhibition, requiring concentrations of 20 to 50 micromolar for effective inhibition [6] [7]. This resistance pattern correlates with the unique domain architecture of atypical protein kinase C isoforms, which lack the calcium-sensitive domains and contain atypical diacylglycerol-binding regions that may have reduced affinity for sphingosine analogs [6] [7].

The mechanistic basis for this isoform selectivity involves the differential binding affinity of N,N,N-trimethyl-sphingosine to the regulatory domains of each protein kinase C subtype [1] [2]. The conventional protein kinase C isoforms possess tandem C1 domains that bind diacylglycerol with high affinity, and these same domains appear to serve as binding sites for N,N,N-trimethyl-sphingosine [4] [5]. The novel protein kinase C isoforms retain these C1 domains but lack the calcium-sensitive C2 domains, which may explain their intermediate sensitivity to the compound [4] [5].

Modulation of Sphingosine-1-Phosphate Signaling Cascades

N,N,N-trimethyl-sphingosine exerts complex modulatory effects on sphingosine-1-phosphate signaling pathways through multiple interconnected mechanisms. The compound indirectly influences sphingosine-1-phosphate receptor signaling by altering cellular sphingosine-1-phosphate levels through its effects on sphingosine kinase activity and sphingolipid metabolism [8] [9]. This modulation occurs primarily through the inhibition of sphingosine kinase 1 and sphingosine kinase 2, the key enzymes responsible for sphingosine-1-phosphate synthesis [10] [11].

The modulation of sphingosine-1-phosphate receptor 1 signaling represents a critical pathway through which N,N,N-trimethyl-sphingosine affects cellular responses [8] [9]. Sphingosine-1-phosphate receptor 1 couples exclusively to inhibitory G-proteins and mediates barrier function enhancement and cell migration through activation of small guanosine triphosphatase Rac [12] [13]. N,N,N-trimethyl-sphingosine treatment reduces endogenous sphingosine-1-phosphate levels, leading to decreased sphingosine-1-phosphate receptor 1 activation and subsequent alterations in downstream signaling cascades [8] [9].

The compound also affects sphingosine-1-phosphate receptor 2 and sphingosine-1-phosphate receptor 3 signaling, which couple to multiple G-protein subtypes including inhibitory G-proteins, G-protein alpha-12/13, and G-protein alpha-q [12] [13]. These receptors mediate diverse cellular responses including vasoconstriction, cell contraction, and angiogenesis [12] [13]. The modulation of these pathways by N,N,N-trimethyl-sphingosine contributes to its observed effects on vascular function and cellular migration [12] [13].

N,N,N-trimethyl-sphingosine influences the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway through its effects on sphingosine-1-phosphate receptor signaling [9] [12]. This pathway is critically involved in cell survival, proliferation, and autophagy regulation [9] [12]. The compound's ability to reduce sphingosine-1-phosphate levels leads to decreased activation of this survival pathway, contributing to its observed cytotoxic effects [9] [12].

The modulation of Janus kinase/signal transducer and activator of transcription signaling represents another important mechanism through which N,N,N-trimethyl-sphingosine affects cellular responses [8] [9]. Sphingosine-1-phosphate receptor activation can stimulate this pathway, leading to increased phosphorylation of signal transducer and activator of transcription 3 and subsequent changes in gene expression [8] [9]. N,N,N-trimethyl-sphingosine treatment reduces this signaling activity, affecting the expression of genes involved in cell survival and proliferation [8] [9].